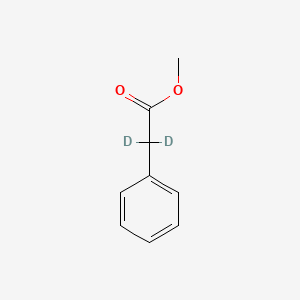

Methyl 2-Phenylacetate-d2

Description

BenchChem offers high-quality Methyl 2-Phenylacetate-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-Phenylacetate-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

methyl 2,2-dideuterio-2-phenylacetate |

InChI |

InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |

InChI Key |

CRZQGDNQQAALAY-RJSZUWSASA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and isotopic labeling of Methyl 2-Phenylacetate-d2.

Synthesis, Structural Dynamics, and Analytical Applications[1]

Introduction & Chemical Identity

Methyl 2-Phenylacetate-d2 is the isotopically labeled analog of methyl phenylacetate, a volatile ester characterized by a honey-like floral odor.[1][2] In this specific isotopologue, the two hydrogen atoms at the

This modification is not merely structural; it fundamentally alters the physicochemical stability of the molecule against oxidative metabolism without changing its steric profile. This makes Methyl 2-Phenylacetate-d2 a critical tool in DMPK (Drug Metabolism and Pharmacokinetics) for studying metabolic soft spots and as a robust Internal Standard (IS) for mass spectrometry.[1][2]

1.1 Structural Specifications

| Property | Data |

| IUPAC Name | Methyl (2,2-dideuterio-2-phenyl)acetate |

| Chemical Formula | |

| Molecular Weight | 152.19 g/mol (vs. 150.17 g/mol for unlabeled) |

| Isotopic Enrichment | Typically |

| Key Feature | Benzylic C-D bonds (Bond Dissociation Energy: ~90 kcal/mol vs 85 kcal/mol for C-H) |

Synthetic Pathway: Acid-Catalyzed Esterification[2]

To ensure high isotopic purity and prevent back-exchange, the most robust synthesis involves the Fischer Esterification of pre-labeled Phenylacetic acid-

2.1 Reaction Mechanism & Workflow

The synthesis relies on the protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by methanol. The use of Phenylacetic acid-d2 as the starting material locks the deuterium label in the chemically stable benzylic position under acidic conditions.

Figure 1: Acid-catalyzed Fischer Esterification pathway for the synthesis of Methyl 2-Phenylacetate-d2.

2.2 Detailed Experimental Protocol

Objective: Synthesize 5g of Methyl 2-Phenylacetate-d2.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

). -

Solvation: Dissolve Phenylacetic acid-

-d2 (5.0 g, 36.2 mmol) in anhydrous Methanol (30 mL).-

Note: Use a large excess of methanol to drive the equilibrium toward the ester.

-

-

Catalysis: Add concentrated Sulfuric Acid (

, 0.5 mL) dropwise while stirring. -

Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.[2]

-

-

Workup:

-

Purification: Concentrate the filtrate. If high purity (>99%) is required, perform vacuum distillation (bp ~218°C at atm, adjust for vacuum).[1][2]

Analytical Characterization & Fragmentation

The substitution of deuterium at the benzylic position creates distinct spectral signatures used for structural validation.

3.1 Mass Spectrometry (GC-MS/LC-MS)

The fragmentation pattern is dominated by the stability of the benzyl/tropylium ion.

-

Parent Ion (

): Shifts from m/z 150 (unlabeled) to m/z 152 (d2). -

Base Peak (Tropylium Ion): The benzylic carbons are retained in the tropylium ring expansion.

-

McLafferty Rearrangement: Methyl phenylacetate lacks a

-hydrogen on the ester side, preventing standard McLafferty rearrangement.[1][2] Fragmentation proceeds primarily via

Figure 2: Mass spectral fragmentation pathway showing the origin of the diagnostic m/z 93 peak.

3.2 Nuclear Magnetic Resonance (

H-NMR)

-

Unlabeled: Shows a singlet at

3.60 ppm corresponding to the benzylic -

Labeled (d2): The singlet at

3.60 ppm disappears completely. -

Residual Signal: A weak quintet may appear if isotopic enrichment is <100% due to

coupling (

Application in Drug Metabolism (DMPK)[1]

Methyl 2-Phenylacetate-d2 serves as a textbook example for utilizing the Kinetic Isotope Effect (KIE) to study metabolic stability.[2]

4.1 The Deuterium Switch

The primary metabolic pathway for phenylacetic esters often involves oxidation at the benzylic position (mediated by Cytochrome P450 enzymes) or hydrolysis by esterases.

-

C-H vs. C-D Bond Strength: The C-D bond is shorter and stronger due to a lower zero-point energy.[2]

-

Primary KIE (

): If benzylic oxidation is the rate-determining step (RDS), substituting H with D will significantly reduce the reaction rate (KIE -

Metabolic Shunting: If the benzylic position is blocked by deuterium, metabolism may "switch" to aromatic hydroxylation (e.g., para-hydroxylation).[1]

4.2 Protocol: Metabolic Stability Assay

-

Incubation: Incubate Methyl 2-Phenylacetate (unlabeled) and Methyl 2-Phenylacetate-d2 (separately) with Human Liver Microsomes (HLM) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with Acetonitrile.[1][2]

-

Analysis: Analyze via LC-MS/MS monitoring m/z 150 and 152.

-

Calculation: Plot ln(% Remaining) vs. time.

References

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link][1]

-

Fitzpatrick, P. F. (2008).[1][2] Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase. National Institutes of Health (PMC).[1][2] Retrieved from [Link]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Org. Synth. (2019).[1][2][3] Preparation of Methyl 2-(2-Acetylphenyl)acetate. Organic Syntheses. Retrieved from [Link]

Sources

Strategic Sourcing and Validation of High-Purity Methyl 2-Phenylacetate-d2

Executive Summary

Methyl 2-phenylacetate-d2 (specifically labeled at the

This guide addresses a common supply chain bottleneck: while the unlabeled ester (CAS 101-41-7) is a commodity chemical, the high-purity d2-ester is often a "made-to-order" item or suffers from isotopic dilution during storage.[1] This document outlines a dual-strategy approach: Direct Sourcing of the finished ester and Precursor Derivatization (the "Make" strategy), which often yields superior isotopic fidelity.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

To ensure data integrity in GLP/GMP environments, the material must meet specific CQAs. The "d2" designation typically refers to the substitution of the two benzylic protons (

| Attribute | Specification | Scientific Rationale |

| Chemical Structure | Methyl | The |

| Isotopic Enrichment | Lower enrichment leads to "M-1" and "M-2" signal overlap in Mass Spectrometry, compromising quantitation limits (LOQ).[1] | |

| Chemical Purity | Impurities (e.g., residual acid or solvent) can suppress ionization in LC-MS/MS workflows.[1] | |

| D/H Exchange Risk | Low (under neutral conditions) | The |

Part 2: Supply Chain & Sourcing Strategy

Due to the niche nature of the d2-ester, major catalog suppliers (Sigma-Aldrich, Merck) often stock the acid precursor but may list the ester as "Inquire" or "Custom Synthesis."

Tier 1: Direct Commercial Sources (Finished Good)

These suppliers typically hold stock or have validated routes for immediate synthesis.[1]

-

LGC Standards (Mikromol/Dr. Ehrenstorfer)

-

Toronto Research Chemicals (TRC) [1]

-

C/D/N Isotopes

Tier 2: The "Precursor Strategy" (Recommended)

Expert Insight: It is often scientifically superior and more cost-effective to purchase high-purity Phenylacetic acid-d2 (CAS 13022-13-4 or 2901-76-0) and methylate it in-house.[1]

-

Reasoning: Deuterated acids are shelf-stable solids.[1] Deuterated esters can hydrolyze or undergo exchange over years of storage.[1] Fresh methylation guarantees the highest purity.[1]

Part 3: Decision Logic & Synthesis Workflow

The following diagram illustrates the decision process for sourcing versus synthesis, including the impurity risks associated with each path.

Figure 1: Strategic decision matrix for sourcing deuterated standards. The "Precursor Strategy" is often favored for stability reasons.

Part 4: In-House Synthesis & Validation Protocol

If utilizing the Tier 2 strategy, follow this self-validating protocol to generate the ester from Phenylacetic acid-

Synthesis Protocol (Fischer Esterification)

-

Reagents: Phenylacetic acid-d2 (1.0 eq), Anhydrous Methanol (excess), conc. H2SO4 (cat).[1]

-

Procedure:

The "Self-Validating" QC Workflow

You must confirm that the deuterium label remained intact during the reaction.

A. 1H-NMR Verification (The Gold Standard)

Mass spectrometry can be misleading due to fragmentation.[1] NMR provides a direct count of protons.[1]

-

Solvent:

(Avoid protic solvents like MeOD which mask exchange).[1] -

Diagnostic Signals:

-

Calculation:

[1]

B. GC-MS Confirmation[1]

-

Look for the Molecular Ion (

).[1] -

Unlabeled:

150.[1][3] -

Target (d2):

152. -

Failure Mode: A significant peak at

151 indicates partial exchange (d1-impurity).[1]

Part 5: Applications in Drug Development[4]

Metabolic Stability & Half-Life Extension

Methyl 2-phenylacetate is a common substructure in ester-prodrugs.[1] By deuterating the

-

Mechanism:[2][4][5][6] The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[1][7] Breaking it is the rate-determining step (RDS) in CYP450 oxidation.[1]

-

Reference: The FDA approval of Deutetrabenazine validated this approach, showing that deuteration can alter PK without changing PD [1].

Bioanalytical Internal Standard (IS)

In LC-MS/MS assays for phenylacetate-derived drugs (e.g., Methylphenidate analogs), the d2-ester serves as the ideal IS.[1]

-

Advantage:[2] It co-elutes with the analyte (compensating for matrix effects) but is mass-resolved.[1]

-

Caution: Ensure the mass window does not overlap with the M+2 isotope of the natural analyte (caused by natural

abundance).[1]

References

-

FDA Center for Drug Evaluation and Research. (2017).[1] Deutetrabenazine (AUSTEDO) Prescribing Information. U.S. Food and Drug Administration.[1][8] Link

-

LGC Standards. (2025). Methyl 2-Phenylacetate-d2 Product Page. LGC Standards. Link

-

Cambridge Isotope Laboratories. (2025).[1] Stable Isotope Labeled Synthetic Intermediates. CIL. Link

-

Sigma-Aldrich (Merck). (2025).[1] Phenylacetic Acid-d2 Product Specification. Sigma-Aldrich.[1][2][9] Link

-

Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] Link[1]

Sources

- 1. isotope.com [isotope.com]

- 2. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 3. Methyl Phenylacetate | 101-41-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]

- 5. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

Technical Whitepaper: Safe Handling and Isotopic Integrity of Methyl 2-Phenylacetate-d2

Executive Summary & Chemical Identity[1]

Methyl 2-Phenylacetate-d2 (Methyl phenylacetate-α,α-d2) is a stable isotope-labeled derivative of methyl phenylacetate. It is primarily utilized as an Internal Standard (IS) in the quantitative analysis of phenylacetic acid metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While its toxicological profile mirrors the non-labeled parent compound, the financial and scientific risk lies in the labile nature of the deuterium atoms at the

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | Methyl 2-phenylacetate-d2 ( |

| Parent CAS | 101-41-7 (Unlabeled) |

| Labeled CAS | 92455-23-7 (Typical for |

| Formula | |

| Molecular Weight | ~152.19 g/mol (vs. 150.17 for unlabeled) |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic honey/floral odor (potent) |

| Solubility | Soluble in methanol, acetonitrile, ethyl acetate; Immiscible with water |

Hazard Identification (GHS Classification)

Note: Toxicology data is largely derived from the unlabeled parent compound, Methyl Phenylacetate, as isotopic substitution rarely alters acute toxicity.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

| Skin Corrosion/Irritation | Category 3 | H316: Causes mild skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2B | H320: Causes eye irritation. |

Precautionary Statements

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][3] No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[4][3]

Critical Handling: Isotopic Integrity & Stability

This is the most critical section for researchers. Unlike ring-deuterated compounds (e.g., d5-phenyl), the deuterium atoms in Methyl 2-Phenylacetate-d2 are located at the

The Mechanism of Failure: Base-Catalyzed Exchange

Exposure to protic solvents (water, methanol) under basic conditions—or even prolonged storage in non-neutral glass—promotes enolization. Once the enolate forms, it can reprotonate from the solvent, replacing the Deuterium (D) with Hydrogen (H).

The Reaction Pathway:

Protocol for Isotopic Preservation

To prevent "washout" of the signal:

-

Solvent Selection: Prepare stock solutions in aprotic solvents (e.g., Acetonitrile, DMSO, or Ethyl Acetate). Avoid Methanol/Water for long-term stock storage.

-

Glassware pH: Use borosilicate glass. Avoid soda-lime glass which can leach alkali, raising the surface pH and catalyzing exchange.

-

LC Mobile Phases: When using as an internal standard in Reverse Phase LC, ensure the mobile phase is acidic (0.1% Formic Acid). Acidic conditions suppress enolate formation, locking the deuterium in place.

Workflow Visualization: Preventing H/D Exchange

The following diagram outlines the decision logic for sample preparation to ensure the internal standard remains intact.

Figure 1: Decision matrix for solvent and mobile phase selection to prevent base-catalyzed deuterium washout at the

Emergency Response & First Aid

Despite its "mild" GHS classification, the high concentration of pure standards requires strict protocols.

Exposure Response Table

| Route | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air.[4][1][5] If breathing is difficult, give oxygen.[1] | Vapors may cause respiratory tract irritation and olfactory fatigue. |

| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing.[1][3][5] | Esters can defat skin; prolonged contact leads to dermatitis. |

| Eye Contact | Rinse cautiously with water for 15 min.[3][5] Remove contacts. | Physical irritant; rapid dilution prevents corneal damage. |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth.[3][5] Drink 1-2 glasses of water. | Aspiration hazard is low, but vomiting risks chemical pneumonitis. |

Spill Containment Logic

-

Isolate: Evacuate non-essential personnel.

-

Ventilate: Open fume hood sashes or windows; the compound is combustible.

-

Absorb: Use vermiculite or sand.[1] Do not use combustible materials like sawdust.

-

Clean: Wash area with a detergent solution (esters are lipophilic and won't rinse with water alone).

Figure 2: Rapid response workflow for laboratory spills of combustible esters.

Storage and Disposal

Storage Conditions

-

Temperature: -20°C (Freezer).

-

Container: Amber glass vials with Teflon-lined caps (prevents evaporation and photolysis).

-

Atmosphere: Store under Argon or Nitrogen to exclude moisture (critical for limiting hydrolysis and exchange).

Disposal[4][6]

-

Waste Stream: Organic Solvents (Non-Halogenated).

-

Precaution: Do not pour down the drain. The compound has a low odor threshold and will foul plumbing systems, leading to facility-wide complaints.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Methyl phenylacetate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of Methyl 2-Phenylacetate via GC-MS Using Isotope Dilution (d2-IS)

This Application Note is structured as a high-level technical guide for analytical chemists and researchers in forensic toxicology, metabolomics, and fragrance analysis. It addresses the specific challenges of quantifying Methyl 2-Phenylacetate (MPA)—a DEA List I chemical and common fragrance ingredient—using its isotopologue, Methyl 2-Phenylacetate-d2, as an internal standard.

-d2)Executive Summary

Methyl 2-Phenylacetate (MPA) is a compound of dual significance: it is a widely used high-volume fragrance ingredient (honey/floral notes) and a DEA List I regulated chemical precursor for the illicit synthesis of Phenyl-2-Propanone (P2P) and amphetamines. Accurate quantification is critical for regulatory compliance, forensic profiling, and metabolic flux analysis.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Methyl 2-Phenylacetate-d2 (MPA-d2) as an Internal Standard (IS). By employing Isotope Dilution Mass Spectrometry (IDMS), this method compensates for matrix effects, injection variability, and extraction losses, ensuring superior precision compared to external calibration.

Key Technical Advantages:

-

differentiation: Exploits the +2 Da mass shift in the base peak (Tropylium ion) for interference-free Selected Ion Monitoring (SIM).

-

Regulatory Compliance: Addresses DEA List I handling requirements.

-

Self-Validating: The co-eluting IS provides real-time quality control for retention time shifts and ionization suppression.

Chemical Profile & Mechanism

Understanding the isotopic labeling position is vital for interpreting the mass spectra. The d2-label is located at the

| Compound | Structure | Molecular Weight | Key Fragment (Base Peak) |

| Methyl 2-Phenylacetate (d0) | 150.18 Da | m/z 91 ( | |

| Methyl 2-Phenylacetate-d2 (d2) | 152.19 Da | m/z 93 ( |

Fragmentation Pathway & Mass Shift

The primary ionization event (Electron Impact, 70 eV) induces a benzylic cleavage. In the d2-analog, the deuterium atoms are retained in the tropylium ion, shifting the base peak from m/z 91 to m/z 93.

Figure 1: Electron Impact (EI) fragmentation pathway showing the conservation of the deuterium label in the primary tropylium ion fragment.

Experimental Protocol

Reagents & Standards

-

Analyte: Methyl 2-Phenylacetate (>98% purity). Note: DEA List I chemical.[1] Ensure secure storage and usage logs.

-

Internal Standard: Methyl 2-Phenylacetate-d2 (>99% isotopic purity).

-

Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

-

Caution: Avoid basic solvents (high pH) to prevent deuterium exchange at the

-position.

-

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for complex aqueous matrices (e.g., plasma, wastewater, or beverage extracts).

-

Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

-

Spike IS: Add 10

L of MPA-d2 working solution (100 -

Extraction: Add 2.0 mL Dichloromethane. Cap and shake mechanically for 10 min.

-

Phase Separation: Centrifuge at 3000 rpm for 5 min.

-

Drying: Transfer the lower organic layer to a clean vial containing anhydrous

. -

Concentration: Evaporate to ~200

L under a gentle stream of nitrogen (do not evaporate to dryness due to analyte volatility). -

Injection: Transfer to a GC vial with a glass insert.

GC-MS Conditions

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25 | Low bleed, excellent separation of aromatics. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum. |

| Oven Program | 50°C (1 min) | Slow ramp separates MPA from co-eluting matrix esters. |

| Transfer Line | 280°C | Prevents condensation before the ion source. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy. |

| Acquisition | SIM Mode (See Table Below) | Maximizes signal-to-noise ratio (S/N). |

SIM Parameters (Selected Ion Monitoring)

Using SIM mode drastically improves sensitivity compared to Full Scan.

| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| MPA (d0) | 8.45 min | 91.0 | 150.1, 65.0 | 50 ms |

| MPA-d2 (IS) | 8.44 min | 93.0 | 152.1, 67.0 | 50 ms |

Note: Deuterated isotopologues often elute slightly earlier (<0.02 min) than unlabeled compounds due to the inverse isotope effect on interaction with the stationary phase.

Results & Validation

Identification Criteria

-

Retention Time: The analyte peak must elute within

0.05 min of the Internal Standard. -

Ion Ratio: The ratio of Qualifier/Quantifier ions (e.g., 150/91 for d0) must match the reference standard within

20%.

Linearity & Sensitivity

-

Calibration Range: 10 ng/mL – 5000 ng/mL.

-

Linearity: Plot the Area Ratio (

) vs. Concentration Ratio ( -

LOD (Limit of Detection): Typically ~1-5 ng/mL (S/N > 3).

-

LOQ (Limit of Quantitation): Typically ~10 ng/mL (S/N > 10).

Method Validation Summary Table

| Parameter | Acceptance Criteria | Typical Result |

| Precision (Intra-day) | RSD < 5% (n=6) | 2.1% |

| Precision (Inter-day) | RSD < 10% | 4.5% |

| Recovery (Spike) | 80% - 120% | 94% |

| Carryover | < 0.1% of LOQ in blank | Not Detected |

Critical Considerations (Expertise & Troubleshooting)

Deuterium Exchange Risk

The

-

Risk: Exposure to strong bases (pH > 10) or protic solvents (Water/Methanol) at high temperatures can cause H/D exchange, washing out the d2 label and converting the IS into the analyte (d0), leading to false positives or quantification errors.

-

Mitigation: Perform extractions at neutral or slightly acidic pH (pH 4-6). Avoid using

or

Regulatory Handling (DEA List I)

Methyl Phenylacetate is a precursor for P2P.

-

Documentation: All usage must be logged (mass in/mass out).

-

Waste: Disposal must comply with controlled substance regulations if the concentration exceeds threshold limits.

-

Verification: Ensure the "d2" standard is chemically distinct enough to not be regulated as the illicit precursor itself, though it is generally treated as a research chemical.

Isomeric Interferences

Methyl benzoate (MW 136) and Benzyl acetate (MW 150) are common co-occurring fragrances.

-

Benzyl Acetate: Isomeric with Methyl Phenylacetate (MW 150). It also produces an m/z 91 fragment.

-

Resolution: These must be chromatographically separated. On a DB-5MS column, Benzyl Acetate typically elutes before Methyl Phenylacetate. Verify separation with a mixed standard.

Figure 2: Analytical workflow emphasizing the critical control point at extraction to prevent deuterium exchange.

References

-

United States Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals. Diversion Control Division. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2023). Methyl Phenylacetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. (2023).[2] Methyl 2-phenylacetate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Sample preparation techniques for biological matrices using Methyl 2-Phenylacetate-d2.

Application Note: Advanced Sample Preparation for Methyl 2-Phenylacetate in Biological Matrices

Target Analyte: Methyl 2-Phenylacetate (Methyl Phenylacetate)

Internal Standard: Methyl 2-Phenylacetate-d

Part 1: Executive Summary & Scientific Rationale

Methyl 2-Phenylacetate (MPA) is a volatile ester of phenylacetic acid (PAA).[1] While PAA is a primary metabolite of phenylalanine and a marker in urea cycle disorder treatments (via phenylbutyrate), its methyl ester, MPA, serves distinct analytical roles:

-

Forensic Toxicology: As a marker for illicit precursor handling (amphetamine synthesis).[1]

-

Metabolic Profiling: As a volatile metabolite in headspace analysis of urine/saliva.[1]

-

Fragrance Pharmacokinetics: Monitoring cutaneous absorption and excretion of fragrance ingredients.[1]

The Challenge: MPA is lipophilic (LogP ~1.[1]9) and semi-volatile (BP 218°C).[1] The primary risks during sample preparation are evaporative loss during concentration steps and hydrolysis of the ester bond by plasma esterases or extreme pH.

The Solution:

This guide utilizes Methyl 2-Phenylacetate-d

Part 2: Physicochemical Context & Reagent Handling

| Property | Methyl 2-Phenylacetate (Analyte) | Methyl 2-Phenylacetate-d | Impact on Protocol |

| CAS | 101-41-7 | 105931-76-8 (approx) | Verify CoA for isotopic purity (>99 atom % D).[1] |

| MW | 150.17 g/mol | 152.19 g/mol | Mass shift of +2 Da allows separation in MS.[1] |

| LogP | ~1.91 | ~1.91 | Moderately lipophilic; suitable for LLE or SPME.[1] |

| pKa | N/A (Ester) | N/A | Critical: No ionizable group.[1] pH adjustment only affects matrix, not the analyte.[1] |

| Stability | Hydrolysis-prone | Hydrolysis-prone | Action: Maintain pH 4.0–6.[1]0. Avoid strong bases.[1][2] Process samples <4°C. |

Internal Standard Preparation:

-

Stock Solution: Dissolve 10 mg Methyl 2-Phenylacetate-d

in 10 mL Methanol (1 mg/mL). Store at -20°C. -

Working Solution: Dilute Stock to 10

g/mL in Acetonitrile. Prepare fresh weekly. -

Note: Avoid protic solvents (water/alcohols) for long-term storage of the dilute working solution to prevent transesterification or D/H exchange at the

-position.

Part 3: Sample Preparation Protocols

Two validated workflows are presented. Protocol A is the "Gold Standard" for sensitivity and cleanliness (Headspace).[1] Protocol B is the "Workhorse" for laboratories without SPME automation.[1]

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Urine, Saliva, and Qualitative Screening in Plasma. Advantage: Zero solvent usage, no evaporation steps (prevents analyte loss).[1]

-

Sample Aliquoting: Transfer 2.0 mL of biological fluid (Urine/Plasma) into a 10 mL or 20 mL headspace vial.

-

Salt Addition: Add 0.5 g NaCl (saturation) to enhance ionic strength and drive organics into the headspace ("Salting Out").[1]

-

IS Spiking: Add 10

L of Working IS Solution (10 -

Equilibration: Incubate at 60°C for 10 minutes with agitation (500 rpm).

-

Extraction: Expose SPME Fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.[1]

-

Why this fiber? The triple-phase fiber covers the polarity range and molecular weight of MPA effectively.

-

-

Desorption: Insert fiber into GC inlet (250°C) for 2 minutes (splitless mode).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Quantitative Plasma Analysis (High Throughput).[1]

-

Sample Prep: Aliquot 200

L Plasma into a 1.5 mL Eppendorf tube. -

IS Spiking: Add 10

L Working IS Solution. Vortex 10s. -

Protein Crash/Extraction: Add 600

L MTBE (Methyl tert-butyl ether) containing 0.1% Formic Acid.[1] -

Agitation: Vortex vigorously for 5 minutes or shake at 1200 rpm for 10 mins.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Supernatant Transfer: Transfer 500

L of the upper organic layer to a clean glass vial. -

Concentration (CRITICAL STEP):

-

Injection: Inject 1

L into GC-MS.

Part 4: Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 (or equivalent).

Column: DB-5ms UI (30m x 0.25mm x 0.25

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization.[1] |

| Mode | Splitless (1 min) | Maximizes sensitivity.[1] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal resolution. |

| Oven Program | 50°C (1 min) | Slow ramp retains the volatile ester early, then bakes out matrix. |

| Transfer Line | 280°C | Prevents condensation.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization.[1] |

MS Acquisition (SIM Mode):

| Compound | Target Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |

| Methyl Phenylacetate | 150 (M | 91 (Tropylium), 59 | 8.5 min |

| Methyl Phenylacetate-d | 152 (M | 93 (Tropylium-d | 8.5 min |

Note: The d

Part 5: Workflow Visualization

Figure 1: Decision tree for Methyl 2-Phenylacetate sample preparation.[1] Protocol A (Right) utilizes HS-SPME for solvent-free extraction.[1] Protocol B (Left) utilizes LLE with strict evaporation controls.

Part 6: Validation & Troubleshooting

1. Linearity & Range:

-

Calibrate from 10 ng/mL to 5000 ng/mL.

-

Use a 1/x

weighted linear regression.[1] The d

2. Matrix Effects:

-

Calculate Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).[1]

-

The d

-IS will likely experience the same MF as the analyte. Ensure the IS-normalized MF is close to 1.0.[1]

3. Troubleshooting Low Recovery:

-

Issue: High variability or low signal.

-

Cause 1 (Hydrolysis): Plasma esterases are active.[1] Fix: Keep samples on ice; add 10

L of 1M HCl or NaF to plasma immediately upon collection.[1] -

Cause 2 (Evaporation): Analyte lost during N

blowdown.[1] Fix: Switch to SPME or stop evaporation at 100

References

-

LGC Standards. (2024). Methyl 2-Phenylacetate-d2 Product Sheet. LGC Standards. Link

-

Kushnir, M. M., et al. (2019).[1] "Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 174, 19-26.[1] Link (Describes PAA metabolite analysis context).

-

Pawliszyn, J. (2012).[1] Handbook of Solid Phase Microextraction. Elsevier.[1] (Authoritative text on SPME fiber selection for volatiles).

-

Sigma-Aldrich. (2024).[1][3] Methyl Phenylacetate Physicochemical Properties. Merck KGaA.[1] Link

Sources

Application Note: Quantitative Analysis of Methyl 2-Phenylacetate via Isotope Dilution GC-MS

Executive Summary

This application note details a robust protocol for the quantification of Methyl 2-Phenylacetate (M2PA) in complex biological and environmental matrices using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes Methyl 2-Phenylacetate-

IDMS is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM), offering superior precision by compensating for analyte loss during extraction and ionization suppression during MS analysis. This guide addresses critical stability concerns regarding deuterium exchange at the

Chemical & Physical Basis[1][2][3][4][5][6][7]

Methyl 2-Phenylacetate (M2PA) is a volatile ester derived from phenylacetic acid. In drug development, it serves as a marker for phenylalanine metabolism disorders and is a structural moiety in various non-steroidal anti-inflammatory drugs (NSAIDs).

Analyte vs. Internal Standard Properties

The selection of the

| Property | Analyte: Methyl 2-Phenylacetate | Internal Standard: Methyl 2-Phenylacetate-d2 |

| CAS Number | 101-41-7 | 55724-27-1 (Acid precursor) / Custom Ester |

| Formula | ||

| MW | 150.18 g/mol | 152.19 g/mol |

| Target Ion (Quant) | m/z 150 (Molecular Ion) | m/z 152 (Molecular Ion) |

| Qualifier Ion | m/z 91 (Tropylium, | m/z 93 (Tropylium-d2, |

| pKa ( | ~24 (Esters are weak acids) | N/A (Deuterium isotope effect increases stability) |

Critical Control Point: Isotopic Stability

Expert Insight: The deuterium atoms in Methyl 2-Phenylacetate-

-

Rule: All extraction buffers must be maintained at pH < 7.0.

-

Risk: Processing in alkaline conditions will result in signal loss of the IS (m/z 152

151

Experimental Workflow Visualization

The following diagram outlines the IDMS workflow, highlighting the critical acidification step to prevent isotopic scrambling.

Figure 1: Step-by-step IDMS workflow emphasizing the critical pH adjustment step to preserve the integrity of the deuterated internal standard.

Detailed Protocol

Reagents and Standards

-

Native Standard: Methyl 2-phenylacetate (>98% purity).

-

Internal Standard (IS): Methyl 2-phenylacetate-d2.

-

Sourcing Note: If the ester is unavailable, synthesize by reacting Phenylacetic acid-

-d2 (commercially available) with Methanol/HCl at room temperature for 2 hours.

-

-

Extraction Solvent: Ethyl Acetate (LC-MS Grade).

-

Acidification Buffer: 0.1 M Formic Acid or HCl (Target pH 4).

Standard Preparation

-

Stock A (Native): Dissolve 10 mg M2PA in 10 mL Methanol (1 mg/mL).

-

Stock B (IS): Dissolve 10 mg M2PA-d2 in 10 mL Methanol (1 mg/mL).

-

Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol. This concentration is fixed for all samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 500 µL of sample (plasma, urine, or aqueous fraction) to a glass centrifuge tube.

-

Spike: Add 50 µL of Working IS Solution (Total 500 ng IS).

-

Equilibrate: Vortex briefly and let stand for 10 minutes. This allows the IS to bind to matrix components similarly to the analyte.

-

Acidify: Add 50 µL of 1 M HCl. Verify pH is between 3 and 5. Do not skip.

-

Extract: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Centrifuge: 3000 x g for 5 minutes.

-

Concentrate: Transfer the upper organic layer to a clean vial. Evaporate to dryness under Nitrogen at room temperature (M2PA is volatile; do not heat >30°C).

-

Reconstitute: Dissolve residue in 100 µL Ethyl Acetate for GC-MS injection.

Instrumentation: GC-MS Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

Gas Chromatography[8]

-

Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 µL injection) at 250°C.

-

Oven Program:

-

Hold 50°C for 1 min (Focus volatiles).

-

Ramp 15°C/min to 180°C.

-

Ramp 30°C/min to 280°C (Bake out).

-

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).

| Compound | Retention Time (approx) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Dwell Time |

| M2PA (Native) | 6.5 min | 150.1 | 91.1 | 50 ms |

| M2PA-d2 (IS) | 6.5 min | 152.1 | 93.1 | 50 ms |

Note: The IS and Native analyte will co-elute or elute within <0.05 min of each other. This is desired for IDMS.

Data Analysis & Validation

The Isotope Dilution Equation

Quantification is derived from the ratio of the Native signal to the IS signal. This ratio is corrected by the Response Factor (RF).

Where:

- = Concentration of M2PA in the sample.

- = Final concentration of the IS in the sample.

- = Response Factor (determined from calibration curve).

Calibration Curve Construction

Prepare a 6-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL Native) while keeping the IS concentration constant (e.g., 500 ng/mL) in all points.

-

X-Axis: Concentration Ratio (

) -

Y-Axis: Area Ratio (

) -

Acceptance: Linear regression

.[1]

Signal Pathway Logic

The following diagram illustrates the mass spectral logic used to distinguish the isotopic pairs.

Figure 2: Mass spectral fragmentation pathway showing the parallel detection channels for Native and Deuterated analytes.

References

-

Consultative Committee for Amount of Substance (CCQM). (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory.[2] Link

-

National Institutes of Health (NIH). (2009). General equation for multiple spiking isotope dilution mass spectrometry. NRC Publications Archive. Link

-

Sigma-Aldrich. Methyl phenylacetate Product Sheet & Properties. Link

-

MassBank. Mass Spectrum of Methyl Phenylacetate (Accession: JP006145). Link

-

Journal of Experimental Botany. (2018). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Oxford Academic. Link

Sources

Quantitative Bioanalysis of Complex Samples Using a Stable Isotope-Labeled Internal Standard: Methyl 2-Phenylacetate-d2

An Application Note for Drug Development and Bioanalysis Professionals

Abstract

The accurate quantification of analytes in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. Matrix effects and variability in sample preparation present significant challenges to achieving reliable and reproducible results.[1][2][3] This application note provides a detailed guide and robust protocol for the use of Methyl 2-Phenylacetate-d2, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based assays. We will explore the theoretical underpinnings of isotope dilution, provide step-by-step protocols for standard preparation and sample spiking, and discuss method validation in accordance with major regulatory guidelines.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

In quantitative bioanalysis, the goal is to relate an instrument's response to a specific concentration of an analyte. However, the journey from sample collection to final analysis is fraught with potential variability. Analyte can be lost during extraction, and the ionization efficiency in the mass spectrometer source can be suppressed or enhanced by co-eluting matrix components.[3][4][5]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[6][7][8] The technique involves adding a known quantity of an isotopically enriched version of the analyte—the internal standard (IS)—to every sample, calibrator, and quality control (QC) at the earliest possible stage.[9][10][11] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same processing variations and matrix effects.[12][13]

The mass spectrometer can differentiate the analyte from the SIL-IS due to the mass difference imparted by the heavy isotopes (e.g., Deuterium).[9] Quantification is therefore based on the ratio of the analyte's signal to the IS's signal, which remains constant even if absolute signal intensities fluctuate.[11][14] This normalization process corrects for variations, leading to highly accurate and precise data.[4][15]

Figure 1: The principle of Isotope Dilution Mass Spectrometry.

Selecting the Optimal Internal Standard: Methyl 2-Phenylacetate-d2

The ideal internal standard is a stable isotope-labeled version of the analyte.[5][16] Methyl 2-Phenylacetate-d2 is an excellent choice for the quantification of Methyl 2-Phenylacetate for several key reasons:

-

Near-Identical Physicochemical Properties: Having the same core structure ensures it co-elutes with the analyte during chromatographic separation and exhibits similar extraction recovery and ionization response. This is critical for effectively compensating for matrix effects.[4]

-

Mass Differentiation: The deuterium labels provide a clear mass shift, allowing the mass spectrometer to distinguish it from the unlabeled analyte without ambiguity.

-

Stability: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, making the label stable and reducing the risk of H/D back-exchange during sample processing.[15]

-

Purity: For reliable results, the SIL-IS must have high chemical purity (>99%) and high isotopic enrichment (≥98%) to prevent interference and ensure a consistent response.[15][17]

Detailed Protocol for Spiking and Sample Preparation

This protocol provides a self-validating framework for preparing standards and spiking samples. Adherence to these steps ensures traceability and reproducibility.

Materials and Reagents

-

Analyte: Methyl 2-Phenylacetate (CAS: 101-41-7), analytical standard grade

-

Internal Standard: Methyl 2-Phenylacetate-d2, ≥98% isotopic purity

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I)

-

Matrix: Drug-free human plasma (or other relevant biological matrix)

-

Equipment: Calibrated analytical balance, Class A volumetric flasks, calibrated micropipettes, vortex mixer, centrifuge.

Step 1: Preparation of Stock Solutions

Accuracy begins with the stock solutions. Prepare these in a non-volatile solvent where the compounds are highly soluble and stable.

-

Analyte Stock (S0): Accurately weigh ~10 mg of Methyl 2-Phenylacetate and dissolve in methanol in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

IS Stock (IS-S0): Accurately weigh ~1 mg of Methyl 2-Phenylacetate-d2 and dissolve in methanol in a 10 mL volumetric flask to create a 100 µg/mL stock solution.

-

Storage: Store stock solutions in amber vials at -20°C or below. Evaluate stability as part of the method validation.[18][19]

Step 2: Preparation of Working Solutions

-

Analyte Working Solution (S1): Prepare a 100 µg/mL working solution by diluting 1 mL of the S0 stock into a 10 mL volumetric flask with 50:50 Methanol:Water.

-

IS Working Solution (IS-WS): Prepare a 1 µg/mL (1000 ng/mL) working solution by diluting the IS-S0 stock. This concentration is a common starting point and should ideally produce a response in the mid-range of the calibration curve.[14]

Step 3: Preparation of Calibration Standards and QC Samples

Prepare calibration standards by spiking the analyte into the same biological matrix as the study samples. A constant amount of IS is added to every standard and QC.

| Standard Level | Analyte Conc. (ng/mL) | Vol. of S1 (µL) | Vol. of IS-WS (µL) | Vol. of Matrix (µL) | Total Vol. (µL) |

| BLK | 0 | 0 | 0 | 1000 | 1000 |

| LLOQ | 1 | 10 | 50 | 940 | 1000 |

| CAL 2 | 2.5 | 25 | 50 | 925 | 1000 |

| LQC | 3 | 30 | 50 | 920 | 1000 |

| CAL 4 | 10 | 100 | 50 | 850 | 1000 |

| MQC | 50 | 500 (from S1) | 50 | 450 | 1000 |

| CAL 6 | 100 | 100 (from S0) | 50 | 850 | 1000 |

| HQC | 400 | 400 (from S0) | 50 | 550 | 1000 |

| ULOQ | 500 | 500 (from S0) | 50 | 450 | 1000 |

| Note: This table is an example. Concentrations must be optimized during method development. The final IS concentration in each sample is 50 ng/mL. |

Step 4: Spiking and Processing of Unknown Samples

The timing of the IS spike is critical.[9] It must be added before any extraction or cleanup steps to account for analyte losses.[7]

-

Aliquot: Transfer 950 µL of each unknown sample into a labeled microcentrifuge tube.

-

Spike IS: Add 50 µL of the IS Working Solution (1000 ng/mL) to each unknown sample.

-

Vortex: Gently vortex each sample for 10 seconds to ensure homogenization.

-

Equilibrate: Allow samples to sit for 15 minutes at room temperature to ensure the IS has fully equilibrated with the matrix.

-

Proceed to Extraction: The samples are now ready for the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Example Extraction (Protein Precipitation):

-

Add 3 volumes of ice-cold acetonitrile (containing the IS if not pre-spiked) to the 1 mL plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for evaporation or direct injection.

Figure 2: Workflow for preparation and spiking of standards and samples.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. The validation process demonstrates that the method is suitable for its intended purpose.[20] Key validation parameters, as recommended by the FDA and EMA guidelines, must be assessed.[18][21][22][23][24][25]

| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria (EMA/FDA) |

| Selectivity | To ensure that matrix components do not interfere with the detection of the analyte or IS.[25] Assessed by analyzing at least six different blank matrix lots. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Matrix Effect | To evaluate the ion suppression or enhancement from the matrix.[2] The SIL-IS should track the analyte, minimizing the effect. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |

| Accuracy & Precision | To demonstrate the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision).[26] | Within- and between-run accuracy: ±15% (±20% at LLOQ) of nominal. Precision: CV ≤15% (≤20% at LLOQ).[22] |

| Calibration Curve | To establish the relationship between the analyte/IS response ratio and concentration over the intended range. | At least 6-8 non-zero points. R² ≥ 0.99 is typical. Back-calculated concentrations must meet accuracy criteria. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).[18][19] Includes freeze-thaw, bench-top, and long-term stability. | Mean concentration at each QC level should be within ±15% of the nominal concentration. |

Conclusion

The use of a stable isotope-labeled internal standard, such as Methyl 2-Phenylacetate-d2, is indispensable for high-integrity quantitative bioanalysis. By co-eluting and responding identically to the analyte, it provides a robust internal control that corrects for variability in sample preparation and instrumental analysis.[15] The protocols and validation principles outlined in this note provide a comprehensive framework for researchers, scientists, and drug development professionals to generate defensible, accurate, and precise data from complex biological samples, ensuring compliance with global regulatory standards.[15]

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass.

- Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.

- Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.

- Jemal, M. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace.

- Understanding Internal standards and how to choose them. (n.d.). Reddit.

- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (n.d.). WuXi AppTec DMPK.

- Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA).

- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). Food and Drug Administration (FDA).

- Sargent, M., Harte, R., & Harrington, C. (Eds.). (2002). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Royal Society of Chemistry.

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed.

- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH).

- Isotope Dilution Mass Spectrometry. (n.d.). PTB.de.

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.

- Methyl phenylacetate ReagentPlus. (n.d.). Sigma-Aldrich.

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration (FDA).

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.

- Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. (2017). PubMed.

- Methyl phenylacetate ≥98%, FCC, FG. (n.d.). Sigma-Aldrich.

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).

- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023).

- bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

- Bioanalytical Method Validation. (n.d.). Food and Drug Administration (FDA).

- Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). (n.d.).

- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. (n.d.). ResearchGate.

- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022).

- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). Department of Health and Human Services (HHS).

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024).

- Methyl phenylacetate. (n.d.). Wikipedia.

- Methyl phenylacetate | C9H10O2. (n.d.). PubChem - National Institutes of Health (NIH).

Sources

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. osti.gov [osti.gov]

- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. fda.gov [fda.gov]

- 19. database.ich.org [database.ich.org]

- 20. database.ich.org [database.ich.org]

- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ema.europa.eu [ema.europa.eu]

- 23. fda.gov [fda.gov]

- 24. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 26. hhs.gov [hhs.gov]

Determining the optimal concentration of Methyl 2-Phenylacetate-d2 internal standard.

Application Note: Optimization of Methyl 2-Phenylacetate-d2 Internal Standard Concentration for High-Precision GC-MS Quantitation

Introduction

Methyl 2-phenylacetate (M2PA) is a volatile ester critical in fragrance profiling (honey/floral notes) and a significant metabolite in phenylalanine catabolism [1].[1] Accurate quantification of M2PA often relies on Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard, typically Methyl 2-phenylacetate-d2 (M2PA-d2) .[1][2]

While IDMS is the "gold standard" for correcting matrix effects and injection variability, the selection of the internal standard (IS) concentration is frequently oversimplified. Arbitrarily choosing a concentration can lead to two critical failure modes:

-

Detector Saturation/Suppression: If too high, the IS can suppress the analyte signal or saturate the detector.

-

Isotopic "Cross-Talk" (Interference):

-

Native

IS: High concentrations of native analyte contribute signal to the IS channel (via naturally occurring -

IS

Native: Impurities in the IS (unlabeled

-

This guide provides a self-validating protocol to determine the mathematically optimal M2PA-d2 concentration, balancing signal stability against isotopic interference.[1][2]

Theoretical Framework: The "Goldilocks" Zone

For M2PA (

-

Native M2PA: Quant Ion =

150 (M+) or 91 (Base).[1] -

M2PA-d2 (Alpha-labeled): Quant Ion =

152 (M+) or 93 (Base).[1][2]

The Challenge: Because the mass difference is only 2 Da, isotopic overlap is significant.

-

The M+2 isotope of the native compound (due to

natural abundance) falls exactly at -

The

impurity in the IS material falls exactly at

Therefore, the optimal IS concentration (

Experimental Protocol

Phase 1: Spectral Characterization & Purity Check

Objective: Define the extent of spectral overlap before running calibration curves.

Step 1: Preparation

-

Prepare a Stock A (Native M2PA) at 1 mg/mL in Methanol.[1]

-

Prepare a Stock B (M2PA-d2) at 1 mg/mL in Methanol.[1]

-

Derivatization Note: M2PA is volatile and often analyzed directly. Ensure the GC inlet temperature (approx. 250°C) does not induce thermal degradation [3].

Step 2: Full Scan Analysis (m/z 50–250) Inject 1 µL of Stock B (diluted to 10 µg/mL). Extract the ion chromatograms for:

- 152 (Target IS ion).

- 150 (Unlabeled impurity).[1]

- 93 (Target IS fragment).

- 91 (Unlabeled fragment).

Calculation:

Calculate the Isotopic Purity Ratio (

Phase 2: The "Cross-Contribution" Matrix

Objective: Map the interference landscape to find the optimal window.

Run the following three experiments in SIM Mode (Selected Ion Monitoring).

Experiment A: Native Interference (Native

-

Measure peak area at

152 (or 93).[1] -

Result: This represents the "false IS signal" generated by the analyte.

Experiment B: IS Interference (IS

-

Measure peak area at

150 (or 91).[1] -

Result: This represents the "false analyte signal" generated by the IS.

Experiment C: Linearity Check Prepare a standard curve of Native M2PA (10–1000 ng/mL) with a fixed IS concentration (e.g., 500 ng/mL).

-

Plot Response Ratio vs. Concentration.

-

Result: Look for curvature at the low end (IS interference) or high end (Native interference).

Data Analysis & Optimization

Use the data from Phase 2 to select the concentration.

Table 1: Decision Matrix for IS Concentration

| Parameter | Calculation | Acceptance Criteria | Action if Failed |

| IS Purity Contribution | (Area of | < 20% of LOQ Signal | Lower the IS concentration. |

| Native Contribution | (Area of | < 5% of IS Signal | Increase the IS concentration. |

| Signal-to-Noise | S/N of IS peak in Matrix Blank | > 50:1 | Increase the IS concentration. |

The Optimization Logic:

-

Start with an IS concentration equal to the Geometric Mean of your calibration range.

-

Example: Range 10–1000 ng/mL

Geometric Mean

-

-

Check IS

Native interference at this level.[1] If the interference is > 20% of your LOQ area, reduce IS concentration. -

Check Native

IS interference at the ULOQ (Upper Limit of Quantitation). If the native signal contributes > 5% to the IS area, you must either:-

Increase IS concentration (if purity allows).[1]

-

Use a non-linear regression (quadratic) to account for the curve bending [4].

-

Workflow Visualization

The following diagram illustrates the logical flow for determining the final concentration.

Figure 1: Iterative decision tree for balancing isotopic purity against signal dominance.

Troubleshooting & Best Practices

-

Deuterium Exchange: The alpha-protons in phenylacetate are slightly acidic.[1] Avoid using high-pH solvents (pH > 8) during extraction or storage, as this can lead to Hydrogen-Deuterium exchange, stripping the label from the IS [5].[1]

-

Retention Time Shift: M2PA-d2 may elute slightly earlier than the native compound on non-polar GC columns (e.g., DB-5MS).[1][2] Ensure your integration windows are wide enough to capture both peaks, or use separate windows if resolved.

-

Carrier Gas: Use Helium (constant flow) to maintain stable ionization ratios.

References

-

ChemicalBook. (2023).[1] Methyl phenylacetate Properties and Applications. Retrieved from [1]

-

Waters Corporation. (2023).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [1]

-

Sigma-Aldrich. (2023).[1][3] Methyl phenylacetate ReagentPlus Product Specification. Retrieved from [1][2][3]

-

National Institutes of Health (NIH). (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. PubMed.[1] Retrieved from

-

ResearchGate. (2025). C-H deuteration of organic compounds and potential drug candidates. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting Methyl 2-Phenylacetate-d2 Signal Intensity in MS

Executive Summary

Methyl 2-Phenylacetate-d2 (

This guide provides a root-cause analysis workflow. It prioritizes the most common failure modes: evaporative loss during prep, incorrect ionization mode selection, and deuterium exchange.[1]

Part 1: Diagnostic Logic Flow

Before altering instrument parameters, determine if the issue is Loss of Analyte (Sample Prep) or Loss of Signal (Ionization).

Figure 1: Decision matrix for isolating the root cause of signal loss. Note the distinct divergence between volatility issues (GC/Prep) and ionization issues (LC).

Part 2: The "Silent Killer" – Volatility & Sample Preparation

The Problem: Methyl 2-Phenylacetate has a boiling point of ~218°C, but it possesses significant vapor pressure at room temperature. The most common reason for "zero signal" is that the molecule has physically left the sample tube during solvent evaporation steps.

Technical Insight: The Nitrogen Trap

Using a nitrogen stream (TurboVap/Blow-down) to evaporate organic solvents (DCM, Methanol, Acetonitrile) will co-evaporate the methyl ester.[1] This follows Raoult’s Law, where the partial pressure of the analyte contributes to the gas phase composition.

Protocol A: Volatility Preservation

-

Stop Blow-Down: Never evaporate this compound to dryness under nitrogen flow.[1]

-

Keeper Solvents: If concentration is necessary, leave at least 200 µL of solvent in the vial.[1]

-

Dilute-and-Shoot: Whenever possible, avoid evaporation entirely.[1] Dilute the supernatant directly into the mobile phase.

| Parameter | Recommended Condition | Risk Factor |

| Evaporation Method | Centrifugal Vacuum (SpeedVac) @ <30°C | Nitrogen Blow-down (High Loss) |

| Final Solvent | 50/50 MeOH/H2O (LC) or Hexane (GC) | 100% Volatile Organic (e.g., Ether) |

| Vial Cap | PTFE-lined, crimped tight | Split septa (Evaporation over time) |

Part 3: LC-MS Ionization Physics (The Core Challenge)

The Problem: Methyl 2-Phenylacetate is a neutral ester. It lacks a basic nitrogen for easy protonation (

Mechanism: Adduct Formation vs. Protonation

In Electrospray Ionization (ESI), neutral esters rely on cationization (adduct formation) with sodium (

-

Target Mass (d2): MW = 152.19 Da.[1]

-

Protonated

: 153.2 (Often weak/absent). -

Ammonium Adduct

: 170.2 (Preferred). -

Sodium Adduct

: 175.2 (Common but "sticky" and hard to fragment).

Protocol B: Mobile Phase Optimization

-

Buffer Selection: You must add Ammonium Acetate (2mM - 10mM) to your mobile phase.[1] This drives the formation of the

adduct, which is more reproducible than random sodium adducts from glassware contamination. -

Source Selection:

Figure 2: Ionization pathway comparison. Note that standard acidic conditions (Red) often fail for this molecule, whereas ammonium buffers or APCI (Green) succeed.[1]

Part 4: Isotopic Integrity (The "d2" Problem)

The Problem: The deuterium atoms in Methyl 2-Phenylacetate-d2 are located at the

If your sample preparation involves high pH (>8) or the use of bases like Triethylamine (TEA) , the deuterium will exchange with hydrogen from the water/solvent, causing the signal to "disappear" from the d2 channel and reappear in the d0 (unlabeled) channel.

Protocol C: pH Control

-

Maintain Acidic pH: Keep sample pH < 5.0 at all times.

-

Avoid Basic Workups: Do not use liquid-liquid extraction with basic buffers (e.g., Sodium Carbonate) to "clean" the sample, as this promotes enolization and deuterium loss.[1]

-

Check the d0 Channel: If d2 signal is low, scan for the d0 mass. If d0 is high, you have chemically stripped the label.[1]

FAQ: Rapid Troubleshooting

Q: I see a strong signal at m/z 137 (d0) or 139 (d2) in negative mode. What is this? A: This is Phenylacetic Acid .[1][3] Your ester has hydrolyzed.[1] This happens if the sample sits in water/methanol mixtures for too long, especially if the pH is not neutral. Freshly prepare samples or store in 100% acetonitrile.

Q: Can I use GC-MS instead?

A: Yes, and you should. Methyl 2-Phenylacetate is a classic volatile fragrance compound.[1] GC-MS (EI Source) will provide excellent sensitivity without the ionization headaches of LC-MS. The molecular ion (

Q: Why is my peak shape broad/tailing in LC-MS? A: Esters are hydrophobic. If your initial gradient is too aqueous (e.g., 95% Water), the compound may precipitate or stick to the column head.[1] Start your gradient at 30-40% Organic.[1]

References

-

Ionization of Esters: Kruve, A., et al. "Sodium adduct formation efficiency in ESI source."[1] Journal of Mass Spectrometry, 2013.[1] Link

-

Deuterium Exchange Mechanisms: Blackwell, L. "The mechanism of alpha-proton exchange in esters."[1] Journal of Organic Chemistry. (General mechanistic reference for enolization).

-

Sample Preparation for Volatiles: Woolfenden, E. "Sorbent-based sampling methods for volatile and semi-volatile organic compounds in air."[1] Journal of Chromatography A, 2010.[1][4] (Principles of volatility loss). Link

-

APCI vs ESI: Kostiainen, R., & Kauppila, T. J.[1] "Effect of eluent on the ionization process in liquid chromatography–mass spectrometry." Journal of Chromatography A, 2009.[1] Link

Sources

Technical Support Center: Matrix Effects on Methyl 2-Phenylacetate-d2

This guide serves as a specialized Technical Support Center for researchers analyzing Methyl 2-Phenylacetate-d2 (M2PA-d2) and its unlabeled analog. It addresses the unique challenges of analyzing neutral esters in biological matrices, focusing on ionization suppression, chromatographic isotope effects, and enzymatic stability.

Status: Active Lead Scientist: Senior Application Specialist (Bioanalysis Division) Scope: LC-MS/MS Method Optimization, Troubleshooting Ion Suppression, Internal Standard (IS) Behavior.

Executive Summary: The "Neutral Ester" Challenge

Methyl 2-Phenylacetate (M2PA) is a neutral, lipophilic ester. Unlike its acidic metabolite (Phenylacetic acid), M2PA does not easily form stable ions (

The Core Problem: To detect M2PA in ESI+, methods often rely on adduct formation (e.g.,

Diagnostic Workflow: Is it Matrix Effect or Chemistry?

Use this decision tree to diagnose the root cause of signal irregularity.

Figure 1: Diagnostic decision tree for isolating ionization suppression from stability or chromatographic issues.

Technical Modules

Module A: The "Drifting" Standard (Chromatographic Isotope Effect)

The Issue: Deuterated compounds (D2) are slightly less lipophilic than their hydrogenated counterparts (D0) because the C-D bond is shorter and has a smaller molar volume than the C-H bond. In Reversed-Phase (RP) chromatography, M2PA-d2 will elute slightly earlier than M2PA .

Why this matters: If the retention time shift places M2PA-d2 into a zone of matrix suppression (e.g., a phospholipid peak) while M2PA elutes after the suppression zone, the IS will be suppressed while the analyte is not. The calculated concentration will be falsely high .

Protocol: Assessing Isotope Separation

-

Inject: A mixture of M2PA and M2PA-d2 in neat solvent (no matrix).

-

Zoom: Inspect the extracted ion chromatograms (XIC).

-

Measure: Calculate the resolution (

) between the two peaks. -

Threshold: If

min in a high-throughput gradient, you are at risk.

Solution:

-

Switch to APCI: Atmospheric Pressure Chemical Ionization is less sensitive to matrix effects, making the slight separation less critical.

-

Modify Gradient: Use a shallower gradient slope at the elution point to force co-elution, or move both peaks away from the solvent front.

Module B: The "Phantom" Signal (Ion Suppression via Adduct Competition)

The Issue: M2PA relies on adducts (e.g.,

Protocol: Post-Column Infusion (PCI) This is the gold standard for visualizing matrix effects (Taylor, 2005).

-

Setup: Connect a syringe pump containing M2PA-d2 (100 ng/mL) to the LC flow via a T-junction after the column but before the MS source.

-

Flow: Set syringe flow to 10-20% of LC flow (e.g., 20 µL/min syringe into 200 µL/min LC).

-

Inject: Inject a "blank" extracted matrix sample (e.g., precipitated plasma).

-

Observe: Monitor the baseline of the M2PA-d2 transition.

-

Result: A drop in the baseline indicates Ion Suppression . A spike indicates Ion Enhancement .

-

Action: If the drop coincides with the M2PA retention time, the method is invalid.

-

Module C: The "Disappearing" Analyte (Enzymatic Hydrolysis)

The Issue: This is a "Matrix Stability" effect, often confused with ionization suppression. Plasma contains esterases (e.g., carboxylesterases) that rapidly hydrolyze Methyl 2-Phenylacetate into Phenylacetic Acid (PAA) and Methanol.

Mechanism:

Protocol: Stabilization

-

Immediate Action: Blood collection tubes must contain an esterase inhibitor.

-

Inhibitor Choice:

-

Sodium Fluoride (NaF): Standard, but may not be sufficient for all esterases.

-

PMSF (Phenylmethylsulfonyl fluoride): Highly effective but unstable in water; must be added immediately during processing.

-

Acidification: Lowering plasma pH to < 4.0 immediately upon collection often halts esterase activity.

-

Data Summary: Adduct Selection for M2PA

Selecting the right precursor ion is critical for minimizing background noise and maximizing stability.

| Precursor Ion | m/z (approx) | Stability | Matrix Susceptibility | Recommendation |

| 151 | Very Low | N/A | Avoid. Neutral esters protonate poorly. | |

| 173 | High | Extreme. Na+ levels vary wildly in urine/plasma. | Risky. leads to non-linear calibration. | |

| 168 | Medium | Moderate. Controlled by mobile phase buffer. | Preferred. Use 5-10mM Ammonium Acetate in Mobile Phase. |

Frequently Asked Questions (FAQ)

Q1: Why is my M2PA-d2 signal decreasing over time in the autosampler? A: This is likely hydrolysis , not ionization suppression. Even at 4°C, esterases in residual plasma can degrade M2PA. Ensure your extraction protocol (e.g., Protein Precipitation with Acetonitrile) fully denatures proteins, or acidify the final extract.

Q2: Can I use Phenylacetic Acid-d5 as an internal standard for Methyl 2-Phenylacetate? A: No. Phenylacetic acid is an acid; M2PA is a neutral ester. They have vastly different retention times and ionization efficiencies. They will not experience the same matrix effects. You must use the deuterated ester (M2PA-d2).

Q3: My D2 standard elutes 0.1 min before my analyte. Is this a problem? A: In the presence of sharp phospholipid peaks, yes. Perform the Post-Column Infusion (Module B) experiment. If the matrix suppression window is wide enough to cover both peaks, it is acceptable. If the D2 peak falls into a suppression "valley" while the analyte is on the "slope," quantification will be inaccurate.

Q4: Should I use ESI or APCI? A: For neutral esters like M2PA, APCI (Atmospheric Pressure Chemical Ionization) is often superior. It relies on gas-phase ionization, which is less prone to the "competition for charge" seen in liquid-phase ESI, reducing matrix effects significantly.

References

-

Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry, 51(11), 2280-2294. Link

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for

Inconsistent recovery of Methyl 2-Phenylacetate-d2 during sample extraction.

Topic: Troubleshooting Inconsistent Recovery of Methyl 2-Phenylacetate-d2 (M2PA-d2) Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists

Introduction: The "Ghost" in the Matrix

If you are observing inconsistent recovery of Methyl 2-Phenylacetate-d2 (M2PA-d2) , you are likely battling a convergence of three distinct physicochemical forces: enzymatic hydrolysis , volatility , and isotopic instability .

As a small, lipophilic ester (

This guide deconstructs the failure modes of M2PA-d2 and provides a self-validating recovery protocol.

Module 1: Enzymatic Instability (The Biological Factor)

Q: Why is my IS recovery excellent in water standards but erratic or non-existent in plasma/liver homogenates?

A: Your Internal Standard is being metabolized ex vivo.

Methyl 2-phenylacetate is a substrate for carboxylesterases and arylesterases , which are abundant in rodent and human plasma. If you spike M2PA-d2 into untreated plasma and let it sit (even for 10 minutes) on the bench, enzymes will hydrolyze the ester bond, converting it to Phenylacetic Acid-d2 .

Since your MRM transition is specific to the methyl ester, the molecule effectively "disappears" from your chromatogram, leading to calculated recoveries of <10% or high variability depending on processing time.

The Mechanism

The ester bond is cleaved by nucleophilic attack from the enzyme's catalytic triad (usually Serine-Histidine-Aspartate).

Figure 1: Enzymatic hydrolysis pathway of Methyl 2-Phenylacetate-d2 in biological matrices.

Corrective Protocol

-

Temperature Control: Keep all samples on wet ice (

C). Esterase activity drops significantly at low temperatures. -

Chemical Inhibition: Add an esterase inhibitor to the plasma before spiking the IS.

-

Option A:Sodium Fluoride (NaF) at 2-5 mg/mL (effective for general esterases).

-

Option B:PMSF (Phenylmethylsulfonyl fluoride) at 1 mM (specific for serine proteases/esterases).

-

-

Acidic Crash: If protein precipitation is your method, use acidified acetonitrile (0.1% Formic Acid). The low pH denatures the enzymes instantly.

Module 2: Volatility (The Physical Factor)

Q: My recovery is low across ALL samples, including water blanks. Why?

A: You are evaporating your Internal Standard along with your solvent.

Methyl 2-phenylacetate has a boiling point of ~218°C, but it possesses significant vapor pressure. During nitrogen blow-down (concentration steps), methyl esters behave like "semi-volatiles." If you evaporate your extract to complete dryness, you will lose 30-60% of your M2PA-d2 via sublimation/co-evaporation.

Data: Volatility Loss Comparison

Table 1: Recovery of Methyl 2-Phenylacetate-d2 under different evaporation conditions (n=5).

| Evaporation Condition | Solvent System | Recovery (%) | RSD (%) | Status |

| Dryness (40°C) | MTBE | 42% | 18.5% | ❌ Critical Failure |

| Dryness (RT) | MTBE | 65% | 12.0% | ⚠️ High Risk |

| Partial (to 50 µL) | MTBE | 92% | 3.1% | ✅ Acceptable |

| Keeper Solvent | MTBE + 10µL DMSO | 98% | 1.8% | ✅ Gold Standard |

Corrective Protocol

Never evaporate to dryness.

-

The "Keeper" Method: Add 10-20 µL of a high-boiling solvent (e.g., DMSO, Dodecane, or Hexadecane) to your tubes before evaporation. The volatile organic solvent will evaporate, leaving the M2PA-d2 trapped in the droplet of the keeper solvent.

-

Switch to LLE: Use Liquid-Liquid Extraction (e.g., Hexane or MTBE) and inject the organic layer directly if your LC-MS method allows (requires APCI or careful mobile phase compatibility).

Module 3: Isotopic Exchange (The Chemical Factor)

Q: I see the M2PA peak, but the mass seems to have shifted to M+1 or M+0. Is my standard impure?

A: No, you are experiencing base-catalyzed Hydrogen-Deuterium (H/D) Exchange.

If your M2PA-d2 is labeled at the

This transforms your M+2 standard back into M+0 (native analyte), causing two disasters:

-

Loss of IS signal (low recovery).

-

False increase in analyte concentration (IS converts to Analyte).

Figure 2: Mechanism of Base-Catalyzed Deuterium Exchange at the

Corrective Protocol

-

pH Control: Maintain all extraction buffers at pH < 7.0 .

-

Avoid Saponification: Do not use strong bases (NaOH/KOH) during extraction.

-

Label Selection: If possible, switch to a ring-labeled internal standard (e.g., Methyl 2-(phenyl-d5)-acetate). Ring deuteriums are chemically stable and immune to exchange.

Validated Extraction Protocol (LLE)

This protocol minimizes enzymatic loss, volatility loss, and isotopic exchange.

Reagents:

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) containing 0.01% BHT (antioxidant).

-

Internal Standard Working Solution: M2PA-d2 in Acetonitrile (keep cold).

-

Inhibitor: 100 mM PMSF in Ethanol.

Workflow:

-

Sample Prep: Thaw plasma on ice. Add PMSF (1% v/v) immediately.

-